9H-Xanthen-9-one, 7-hydroxy-1-methoxy- 9H-Xanthen-9-one, 7-hydroxy-1-methoxy- 9H-Xanthen-9-one, 7-hydroxy-1-methoxy- is a natural product found in Polygala karensium with data available.
Brand Name: Vulcanchem
CAS No.: 244121-75-3
VCID: VC19096827
InChI: InChI=1S/C14H10O4/c1-17-11-3-2-4-12-13(11)14(16)9-7-8(15)5-6-10(9)18-12/h2-7,15H,1H3
SMILES:
Molecular Formula: C14H10O4
Molecular Weight: 242.23 g/mol

9H-Xanthen-9-one, 7-hydroxy-1-methoxy-

CAS No.: 244121-75-3

Cat. No.: VC19096827

Molecular Formula: C14H10O4

Molecular Weight: 242.23 g/mol

* For research use only. Not for human or veterinary use.

9H-Xanthen-9-one, 7-hydroxy-1-methoxy- - 244121-75-3

Specification

CAS No. 244121-75-3
Molecular Formula C14H10O4
Molecular Weight 242.23 g/mol
IUPAC Name 7-hydroxy-1-methoxyxanthen-9-one
Standard InChI InChI=1S/C14H10O4/c1-17-11-3-2-4-12-13(11)14(16)9-7-8(15)5-6-10(9)18-12/h2-7,15H,1H3
Standard InChI Key FWBCCNVJDMEVSM-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC2=C1C(=O)C3=C(O2)C=CC(=C3)O

Introduction

Structural Characteristics

Molecular Architecture

The core structure of 9H-xanthen-9-one consists of a fused tricyclic system with a ketone group at position 9. Substituents at positions 1 (methoxy) and 7 (hydroxy) introduce electronic and steric modifications that influence its physicochemical and biological behavior. The IUPAC name, 7-hydroxy-1-methoxyxanthen-9-one, reflects this substitution pattern .

Key Structural Features:

  • SMILES Notation: COC1=CC=CC2=C1C(=O)C3=C(O2)C=CC(=C3)O .

  • InChI Key: FWBCCNVJDMEVSM-UHFFFAOYSA-N .

  • Crystal Structure: While direct data for this compound is limited, related xanthones exhibit planar aromatic systems with intramolecular hydrogen bonding between hydroxyl and ketone groups .

Spectroscopic Data

  • NMR: Protons adjacent to the hydroxyl and methoxy groups typically resonate at δ 6.6–7.5 ppm (aromatic protons) and δ 3.8–4.0 ppm (methoxy protons) .

  • IR: Stretching vibrations for hydroxyl (3450 cm1^{-1}), ketone (1650 cm1^{-1}), and ether (1250 cm1^{-1}) groups are characteristic .

Synthesis and Isolation

Synthetic Routes

While no direct synthesis is reported for this compound, analogous xanthones are synthesized via:

  • Friedel-Crafts Cyclization: Cyclization of benzophenone precursors using Lewis acids (e.g., AlCl3_3) under high-temperature conditions .

  • Baker-Venkataraman Rearrangement: Base-catalyzed rearrangement of 2-hydroxyacetophenones followed by cyclodehydration .

Example Protocol for Analogous Xanthones:

  • Starting Material: 2-Hydroxy-4-methoxyacetophenone.

  • Steps:

    • Acetylation to form 1,3-diketones.

    • Cyclization using pp-toluenesulfonic acid (pp-TSA) to yield chromenones.

    • Condensation with aldehydes and dehydrogenation to form the xanthone core .

Natural Isolation

This compound has been isolated from Polygala karensium using methanol extraction and chromatographic purification (e.g., silica gel column chromatography) .

Physicochemical Properties

Key Parameters

PropertyValue/DescriptionSource
Molecular Weight242.23 g/mol
LogP (Partition Coefficient)3.298 (predicted)
LogS (Solubility)-3.621 (poor aqueous solubility)
QED (Drug-Likeness)0.666

Stability and Reactivity

  • Thermal Stability: Stable up to 200°C (decomposition observed in differential scanning calorimetry) .

  • pH Sensitivity: The hydroxyl group deprotonates under alkaline conditions, enhancing solubility .

Biological Activities

Antimicrobial Activity

  • Gram-Positive Bacteria: Exhibits MIC values of 7.8–15.6 µg/mL against Staphylococcus aureus and Bacillus subtilis .

  • Fungi: Moderate activity against Candida albicans (MIC = 31.0 µg/mL) .

Antioxidant Capacity

  • DPPH Radical Scavenging: IC50_{50} = 25 µg/mL, comparable to ascorbic acid .

  • β-Carotene Bleaching Inhibition: 60–100% inhibition at 50–100 µg/mL .

Pharmacological Properties

Pharmacokinetics

ParameterValueSource
BBB Permeability (BBB)0.088 (low penetration)
Plasma Protein Binding92.9%
CYP InhibitionCYP1A2 (0.982), CYP3A4 (0.564)

Toxicity Profile

  • Ames Test: 0.779 (potential mutagenicity) .

  • hERG Inhibition: 0.043 (low cardiotoxicity risk) .

Comparative Analysis with Related Xanthones

CompoundSubstituentsKey Activity
MangiferinC-GlucosylationAnti-inflammatory, antiviral
1,3-Dihydroxyxanthone1,3-DihydroxyAntioxidant (IC50_{50} = 18 µM)
7-Hydroxy-1-methoxy7-Hydroxy, 1-methoxyBroad-spectrum antitumor

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator